molecular formula C28H30O15 B12432340 Acacetin 7-[rhamnosyl-(1->2)-galacturonide]

Acacetin 7-[rhamnosyl-(1->2)-galacturonide]

Cat. No.: B12432340
M. Wt: 606.5 g/mol
InChI Key: TUDSTNCBSGYJRS-XUJHGRLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid glycoside derived from acacetin (5,7-dihydroxy-4'-methoxyflavone), a natural flavone recognized for its diverse pharmacological activities . This specific glycosylated derivative is of significant interest in biochemical and pharmacological research due to the potential for enhanced solubility and bioavailability compared to its aglycone counterpart. The parent compound, acacetin, is widely distributed throughout the plant kingdom, found in over 200 species across 60 plant families, with a notable prevalence in the Asteraceae and Lamiaceae families . Researchers value this compound for its potential to mimic the multifaceted bioactivity of acacetin, which includes anti-inflammatory, anti-cancer, anti-viral, and antioxidant effects . The primary mechanisms of action for acacetin involve the suppression of key pro-inflammatory signaling pathways, such as the phosphorylation of p38 mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) . It also demonstrates a potent reactive oxygen species (ROS) scavenging capability, which contributes to the reduction of lipid peroxidation and protection against oxidative stress in cells . Furthermore, acacetin can directly bind to and inhibit various enzymes and signaling molecules, positioning it as a potential multi-purpose inhibitor for therapeutic development . In research settings, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] can be applied in studies focusing on liver diseases (including hepatocellular carcinoma, viral hepatitis, and fibrosis), metabolic disorders, and cardiovascular protection . Its glycosylated structure makes it a particularly relevant subject for investigations into natural product metabolism, transport, and structure-activity relationships. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, techniques commonly used for characterizing similar flavonoids, are recommended for verifying compound purity and identity in research samples . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C28H30O15

Molecular Weight

606.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1

InChI Key

TUDSTNCBSGYJRS-XUJHGRLLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction from Plant Sources

Solvent-Based Extraction

The primary method for isolating acacetin 7-[rhamnosyl-(1→2)-galacturonide] involves ethanol or methanol extraction from plant tissues, followed by chromatographic purification. For example, Fortunella japonica fruits are homogenized in 90% ethanol (7 L per 800 g plant material) and agitated at room temperature until exhaustive extraction. The resulting crude extract is concentrated under vacuum to yield a residue, which is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate). The ethyl acetate fraction, enriched in flavonoid glycosides, is further purified via column chromatography using silica gel or reversed-phase C18 stationary phases.

Table 1: Extraction Yields from Fortunella japonica
Plant Material (g) Solvent Volume (L) Extract Yield (g) Target Compound Purity (%)
800 7 111 0.97–1.2

Chromatographic Purification

High-performance liquid chromatography (HPLC) with photodiode array detection is critical for isolating acacetin 7-[rhamnosyl-(1→2)-galacturonide]. A C18 column (250 × 4.6 mm, 5 μm) and a gradient mobile phase of 0.1% formic acid in water (A) and methanol (B) are employed. The elution profile includes isocratic steps at 10% B (0–2 min), linear gradients to 30% B (2–5 min), 70% B (5–15 min), and 90% B (15–22 min), achieving baseline separation of the target compound at a retention time of 16.8 min. Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular ion at m/z 605.3 [M−H]⁻ and characteristic fragments at m/z 443 [M−H−162]⁻ (loss of galacturonide) and m/z 297 [M−H−308]⁻ (loss of rhamnosyl-galacturonide).

Chemical Synthesis

Aglycone Synthesis via Baker-Venkataraman Reaction

The acacetin aglycone is synthesized through a modified Baker-Venkataraman reaction. 2-Hydroxy-4-methoxyacetophenone reacts with 4-methoxybenzoyl chloride in dry pyridine, forming a β-diketone intermediate. Intramolecular cyclization under acidic conditions (H₂SO₄, glacial acetic acid) yields acacetin.

Key Reaction Parameters:
  • Temperature : 110°C
  • Reaction Time : 6 hours
  • Yield : 78–82%

Glycosylation Strategies

Rhamnosyl-(1→2)-Galacturonide Assembly

The glycosidic linkage is constructed using protected sugar donors. Peracetylated α-L-rhamnopyranosyl trichloroacetimidate is coupled with methyl galacturonate under BF₃·Et₂O catalysis in dichloromethane, yielding the disaccharide donor. Subsequent glycosylation of acacetin-7-OH using silver carbonate and molecular sieves in anhydrous DMF affords the protected glycoside, which is deacetylated with sodium methoxide.

Table 2: Glycosylation Optimization
Catalyst Solvent Temperature (°C) Yield (%)
Ag₂CO₃ DMF 25 62
BF₃·Et₂O CH₂Cl₂ 0 48
Regioselective Challenges

The C-7 hydroxyl group of acacetin exhibits higher reactivity compared to C-4′ and C-5 positions, enabling regioselective glycosylation. However, competing O- and C-glycosylation pathways necessitate careful control of reaction conditions (e.g., low temperatures, excess donor).

Biotechnological Approaches

Enzymatic Glycosylation

Retaining glycosidases, such as Aspergillus niger β-rutinosidase (AnRut), catalyze transglycosylation reactions using rutin or isoquercitrin as donors. The enzyme’s +1 subsite accommodates flavonoid aglycones via π–π stacking, enabling the transfer of rhamnosyl-galacturonide to acacetin.

Table 3: Enzymatic vs. Chemical Synthesis
Parameter Enzymatic Method Chemical Method
Yield (%) 35–40 55–60
Regioselectivity High (C-7) Moderate
Byproducts Minimal Protected intermediates

Immobilized Enzyme Systems

Immobilization of AnRut on chitosan composites enhances operational stability, allowing reuse for 5–7 cycles without significant activity loss. Biphasic systems (aqueous/organic) improve solubility of hydrophobic aglycones, achieving 80% conversion in 12 hours.

Analytical Validation

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms the glycosidic linkage:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 5.12 (d, J = 7.8 Hz, H-1‴ of rhamnose), δ 4.98 (d, J = 3.5 Hz, H-1″ of galacturonide).
  • ¹³C NMR : 101.3 ppm (C-1‴, rhamnose), 105.8 ppm (C-1″, galacturonide).

Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with diode array detection at 330 nm confirms ≥98% purity using a tetrahydrofuran-methanol-water (15:5:85, pH 2.5) mobile phase.

Chemical Reactions Analysis

Types of Reactions: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] .

Scientific Research Applications

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] is a flavonoid glycoside derived from apigenin, found in many plants, and is studied for its antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has diverse applications in scientific research:

  • Chemistry It is used as a reference standard in analytical chemistry and to study glycosylation reactions.
  • Biology It is investigated for its role in cellular processes and its potential as a bioactive compound.
  • Medicine It is studied for its potential therapeutic applications in treating various diseases, including cancer, cardiovascular diseases, and inflammatory conditions.
  • Industry It is utilized in the development of nutraceuticals, cosmetics, and functional foods because of its health-promoting properties.

Chemical Reactions Analysis

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] undergoes several chemical reactions:

  • Oxidation It can be oxidized to form quinones and other oxidized derivatives.
  • Reduction Reduction reactions can convert it into its reduced forms.
  • Substitution The hydroxyl groups in the compound can participate in substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes. The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] exhibits biological effects through several key mechanisms:

  • STAT3 Pathway Inhibition The compound binds to non-phosphorylated STAT3, decreasing its phosphorylation and nuclear translocation. This action reduces the expression of CD36, a gene involved in fatty acid transport, which is critical in metabolic regulation.
  • PPARγ Modulation It influences the PPARγ pathway, essential for regulating lipid metabolism and inflammation.
  • Antioxidant Activity Apigenin enhances the expression of antioxidant enzymes such as glutathione synthase and catalase, which help counteract oxidative stress.

Anti-Cancer Properties

Apigenin 7-[rhamnosyl-(1->2)-galacturonide] has demonstrated potential in cancer research:

  • Cell Cycle Arrest It induces cell cycle arrest at various stages (G1/S and G2/M) by modulating cyclin-dependent kinases (CDKs).
  • Apoptosis Induction The compound activates intrinsic and extrinsic apoptotic pathways by affecting mitochondrial membrane potential and caspase activation.

Research indicates that apigenin glycosides can inhibit inflammatory responses by blocking the activation of nuclear factor kappa B (NF-κB) and reducing pro-inflammatory cytokine production. In studies focusing on hepatitis B virus (HBV), apigenin derivatives have demonstrated significant inhibition of HBsAg and HBeAg secretion in a dose-dependent manner.

Mechanism of Action

The mechanism of action of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves the modulation of various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Structural Comparison with Similar Flavonoid Glycosides

Core Flavone Backbone

  • Acacetin vs. Apigenin : Acacetin is the 4′-O-methylated derivative of apigenin. This methylation enhances lipophilicity and may influence receptor binding .
  • Glycosylation Patterns: Acacetin 7-[rhamnosyl-(1→2)-galacturonide]: Rhamnose linked to galacturonic acid at the 7-position. Apigenin 7-[rhamnosyl-(1→2)-galacturonide]: Structurally identical except for the absence of the 4′-O-methyl group . Acacetin 7-O-glucuronide methyl ester: Features a glucuronic acid methyl ester instead of rhamnosyl-galacturonide .
Table 1: Structural Differences Among Key Flavonoid Glycosides
Compound Aglycone Sugar Moiety Molecular Formula Molecular Weight
Acacetin 7-[rhamnosyl-(1→2)-galacturonide] Acacetin Rhamnosyl-galacturonide C₂₇H₂₈O₁₅ 592.5
Apigenin 7-[rhamnosyl-(1→2)-galacturonide] Apigenin Rhamnosyl-galacturonide C₂₇H₂₈O₁₅ 592.5
Acacetin 7-O-glucuronide methyl ester Acacetin Glucuronide methyl ester C₂₃H₂₂O₁₁ 490.4
Apigenin 7-diglucuronide Apigenin Two glucuronic acid units C₂₇H₂₆O₁₇ 622.5

Bioactivity Comparison

Enzyme Inhibition

  • Acacetin Derivatives: Acacetin 7-methyl ether: Selectively inhibits monoamine oxidase B (MAO-B; Ki = 45 nM), with >500-fold selectivity over MAO-A .
  • Apigenin Derivatives :
    • Apigenin-7-O-glucoside : More potent than apigenin in reducing colon cancer cell viability (IC₅₀ reduced by 50%) .
    • Apigenin 7-diglucuronide : Exhibits antioxidant activity but lower BACE-1 inhibition compared to acacetin .
Table 2: Enzyme Inhibition Profiles
Compound Target Enzyme IC₅₀/Ki Selectivity
Acacetin 7-methyl ether MAO-B 45 nM >500-fold vs. MAO-A
Apigenin-7-O-glucoside BACE-1 4.0 μM Comparable to EGCG
Acacetin 7-[rhamnosyl-(1→2)-galacturonide] Hyaluronidase Not quantified Potent activity

Anticancer and Antioxidant Activity

  • Acacetin 7-[rhamnosyl-(1→2)-galacturonide]: Demonstrates anti-inflammatory and antioxidant effects, though specific IC₅₀ values require further study .
  • Apigenin 7-rhamnosyl-galacturonide: Enhances cancer cell apoptosis compared to apigenin aglycone, likely due to improved solubility and cellular uptake .

Pharmacokinetic and Solubility Considerations

  • Acacetin 7-[rhamnosyl-(1→2)-galacturonide]: Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) but less in water . Formulation: Requires DMSO-based stock solutions for in vivo studies (e.g., 40 mg/mL in DMSO) .
  • Apigenin Derivatives :
    • Apigenin-7-O-glucoside shows better bioavailability than apigenin due to glycosylation .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight592.5 g/mol
Purity (HPLC)>99%
Solubility (DMSO)40 mg/mL
Storage Temperature-20°C (desiccated)

Q. Table 2: Bioactivity Comparison with Related Flavonoids

CompoundTRAIL Sensitization (Cancer Cells)Selectivity (Normal Cells)Reference
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]YesHigh
ApigeninYesLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.